3-(azepan-1-ylcarbonyl)-N-(3-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine
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Description
3-(azepan-1-ylcarbonyl)-N-(3-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the development of new drugs. This compound belongs to the class of naphthyridine derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Fluorescent Heterocycles Synthesis
Researchers have developed a method for synthesizing annelated 2-amino pyridines, such as pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines, through a one-pot, three-component process. This process involves a sequence of coupling-isomerization-enamine-addition-cyclocondensation of an electron-poor (hetero)aryl halide, a terminal propargyl N-tosylamine, and an N,S-ketene acetal. The resulting heterocycles are highly fluorescent and partially pH-sensitive, indicating potential applications in materials science and sensor technology Schramm et al., 2006.
Ionic Liquids
Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. These transformations mitigate the disposal issue associated with azepane, a coproduct of diamine production in the polyamide industry. The resulting azepanium ionic liquids exhibit excellent properties such as low viscosity and high conductivity, making them promising alternatives to electrolytes based on volatile organic compounds Belhocine et al., 2011.
Organosoluble Aromatic Polymers
A new naphthylamine-derived aromatic dicarboxylic acid has been synthesized and used to prepare poly(amine−hydrazide)s, which are highly organosoluble and can be cast into transparent and flexible films. These films exhibit high glass-transition temperatures, making them suitable for applications in high-performance materials and possibly in the field of blue-light-emitting materials Liou et al., 2006.
Chiral Discrimination
Studies on chiral discrimination relevant to liquid chromatographic enantioseparation have shown that cellulose phenylcarbamate derivatives can serve as effective chiral stationary phases. This capability is significant for the separation of enantiomers in pharmaceuticals, highlighting the importance of such compounds in enabling chiral separations Yashima et al., 1996.
properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-17(2)19-9-8-10-20(15-19)28-23-21-12-11-18(3)27-24(21)26-16-22(23)25(30)29-13-6-4-5-7-14-29/h8-12,15-17H,4-7,13-14H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYBMFFXZZAPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(C)C)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
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